molecular formula C19H18N2O4S2 B12187231 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide

3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide

Cat. No.: B12187231
M. Wt: 402.5 g/mol
InChI Key: UJTKEMHHBLZNJX-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide is a complex organic compound that features a thiazolidinone core, a thiophene ring, and a hydroxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by the reaction of thiourea with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Knoevenagel condensation reaction between the thiazolidinone derivative and thiophene-2-carbaldehyde.

    Attachment of the Hydroxyphenyl Group: The final step involves the coupling of the intermediate with 2-(4-hydroxyphenyl)ethylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hydroxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Reduced forms of the compound with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Drug Development: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C19H18N2O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C19H18N2O4S2/c22-14-5-3-13(4-6-14)7-9-20-17(23)8-10-21-18(24)16(27-19(21)25)12-15-2-1-11-26-15/h1-6,11-12,22H,7-10H2,(H,20,23)/b16-12-

InChI Key

UJTKEMHHBLZNJX-VBKFSLOCSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.